trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16780148
InChI: InChI=1S/C23H30O7/c1-2-21(24)29-16-6-4-3-5-15-28-19-11-13-20(14-12-19)30-23(27)18-9-7-17(8-10-18)22(25)26/h2,11-14,17-18H,1,3-10,15-16H2,(H,25,26)
SMILES:
Molecular Formula: C23H30O7
Molecular Weight: 418.5 g/mol

trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid

CAS No.:

Cat. No.: VC16780148

Molecular Formula: C23H30O7

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid -

Specification

Molecular Formula C23H30O7
Molecular Weight 418.5 g/mol
IUPAC Name 4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylcyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C23H30O7/c1-2-21(24)29-16-6-4-3-5-15-28-19-11-13-20(14-12-19)30-23(27)18-9-7-17(8-10-18)22(25)26/h2,11-14,17-18H,1,3-10,15-16H2,(H,25,26)
Standard InChI Key BWSPEBBETMTJAS-UHFFFAOYSA-N
Canonical SMILES C=CC(=O)OCCCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a cyclohexane ring substituted at the trans-4 position with a phenoxycarbonyl group. This phenoxy group is further functionalized with a 6-(acryloyloxy)hexyloxy chain, imparting both rigidity and flexibility to the molecule. The molecular formula is C23H30O7\text{C}_{23}\text{H}_{30}\text{O}_7, with a molar mass of 418.48 g/mol.

PropertyValue
Molecular FormulaC23H30O7\text{C}_{23}\text{H}_{30}\text{O}_7
Molar Mass418.48 g/mol
Boiling Point~583.1 °C (predicted)
Physical StateColorless liquid
CAS Number1173478-72-2

Functional Groups and Reactivity

Key functional groups include:

  • Acryloyloxy group: Enables polymerization via radical or Michael addition mechanisms.

  • Ester linkages: Susceptible to hydrolysis under acidic or basic conditions.

  • Carboxylic acid: Participates in salt formation or esterification reactions.

The compound’s reactivity is central to its utility in LCD manufacturing, where controlled polymerization aligns molecules for optical applications.

Synthesis and Chemical Reactivity

Synthesis Pathway

The synthesis involves multi-step reactions:

  • Esterification: 4-(6-Acryloyloxyhex-1-yloxy)phenol reacts with trans-4-(chlorocarbonyl)cyclohexanecarboxylic acid in the presence of triethylamine and 4-(dimethylamino)pyridine (DMAP).

  • Purification: Column chromatography isolates the product, with yields typically exceeding 70%.

Stability and Degradation

The compound is stable under inert conditions but degrades via:

  • Hydrolysis: Ester bonds break in aqueous environments, forming cyclohexanecarboxylic acid and acrylate derivatives.

  • Thermal decomposition: At temperatures above 300°C, fragmentation produces volatile organic compounds (VOCs).

Applications in Liquid Crystal Display Technology

Role in LCD Panels

As a liquid crystal monomer, this compound contributes to the nematic phase stability of LCDs. Its rod-like structure and acryloyloxy side chain facilitate:

  • Molecular alignment: Enhances response times to electric fields.

  • Optical anisotropy: Improves contrast ratios in displays .

Performance Metrics

Comparative studies with similar LCMs, such as 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), highlight its superior thermal stability and lower rotational viscosity .

Parametertrans-4-...cyclohexanecarboxylic AcidPCH5
Nematic-Isotropic TempNot reported327.6 K
Melting PointNot reported303 K
SolubilityLimited in polar solventsMethanol-soluble

Toxicological and Environmental Considerations

PPARγ Antagonism and Metabolic Disruption

In vitro studies using HK2 human kidney cells demonstrate that LCMs, including this compound, act as peroxisome proliferator-activated receptor gamma (PPARγ) antagonists . Key findings include:

  • Inhibition of fatty acid β-oxidation: Disrupts lipid metabolism, leading to intracellular lipid accumulation.

  • Transcriptome dysregulation: Alters expression of genes linked to AMP-activated protein kinase (AMPK) and NF-κB pathways .

Comparison with Similar Liquid Crystal Monomers

Structural Analogues

  • 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5): Lacks the acryloyloxy group, reducing polymerization capacity but improving solubility .

  • Methacrylate-based LCMs: Feature shorter alkyl chains, lowering thermal stability but increasing flexibility.

Functional Trade-offs

Featuretrans-4-...cyclohexanecarboxylic AcidPCH5
Polymerization CapacityHighNone
Thermal StabilityExcellentModerate
Environmental ImpactHigher bioaccumulation riskLower toxicity

Future Research Directions

Biomedical Applications

  • Drug delivery systems: Exploit acryloyloxy groups for covalent bonding with therapeutic agents.

  • Tissue engineering: Liquid crystal matrices could guide cell alignment in regenerative medicine.

Environmental Mitigation

  • Biodegradation studies: Identify microbial strains capable of breaking down LCMs.

  • Recycling protocols: Develop solvent-based extraction methods for LCM recovery from e-waste .

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